molecular formula C15H22 B12686660 1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene CAS No. 93777-31-2

1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene

Cat. No.: B12686660
CAS No.: 93777-31-2
M. Wt: 202.33 g/mol
InChI Key: NJUGTTLPVRLVGH-UHFFFAOYSA-N
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Description

1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene: is a chemical compound with the molecular formula C15H24 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted naphthalene derivatives

Mechanism of Action

The mechanism of action of 1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1,5,6,7,8,8a-Hexahydro-1,8a-dimethyl-7-(1-methylvinyl)naphthalene can be compared with other similar compounds, such as:

Properties

CAS No.

93777-31-2

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5-tetrahydro-1H-naphthalene

InChI

InChI=1S/C15H22/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h5-7,12-13H,1,8-10H2,2-4H3

InChI Key

NJUGTTLPVRLVGH-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC=C2C1(CC(CC2)C(=C)C)C

Origin of Product

United States

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